molecular formula C13H26O5S B13806293 Dodecanoic acid, 2-sulfo-, 1-methyl ester CAS No. 64131-25-5

Dodecanoic acid, 2-sulfo-, 1-methyl ester

Cat. No.: B13806293
CAS No.: 64131-25-5
M. Wt: 294.41 g/mol
InChI Key: SUGCWLAORFBCKS-UHFFFAOYSA-N
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Description

Dodecanoic acid, 2-sulfo-, 1-methyl ester (CAS: Not explicitly provided in evidence) is a sulfonated fatty acid ester derived from dodecanoic acid (lauric acid). Its structure comprises a 12-carbon chain with a sulfonic acid (-SO₃H) group at the second carbon and a methyl ester group at the terminal carboxyl position.

Properties

IUPAC Name

1-methoxy-1-oxododecane-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5S/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17/h12H,3-11H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGCWLAORFBCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863303
Record name Dodecanoic acid, 2-sulfo-, 1-methyl ester
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Molecular Weight

294.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64131-25-5
Record name 1-Methyl 2-sulfododecanoate
Source CAS Common Chemistry
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Record name Methyl laurate-2-sulfonic acid
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Record name Dodecanoic acid, 2-sulfo-, 1-methyl ester
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Record name Dodecanoic acid, 2-sulfo-, 1-methyl ester
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Record name 1-methyl 2-sulphododecanoate
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Record name METHYL LAURATE-2-SULFONIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 2-sulfododecanoate typically involves the sulfonation of dodecanoic acid derivatives. One common method is the reaction of dodecanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine, followed by methylation using methyl iodide . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-Methyl 2-sulfododecanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl 2-sulfododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl 2-sulfododecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl 2-sulfododecanoate exerts its effects is primarily through its interaction with lipid membranes. The sulfonate group interacts with polar head groups of lipids, while the hydrophobic dodecane chain integrates into the lipid bilayer. This amphiphilic nature allows it to alter membrane properties, potentially disrupting microbial cell membranes and enhancing drug delivery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Dodecanoic Acid Esters
  • Dodecanoic Acid, Methyl Ester: Lacks the sulfonic acid group but shares the methyl ester functionality. It is commonly found in plant extracts (e.g., P. scolopendria), where it exhibits antibacterial activity .
  • Dodecanoic Acid, Ethyl Ester: Widely reported in microbial and plant extracts (e.g., S. Its ethyl ester group enhances volatility, making it a key contributor to fruity aromas in beverages like Chinese baijiu .
  • Dodecanoic Acid, 1,2,3-Propanetriyl Ester: A triglyceride analog with three ester linkages, this compound demonstrates antiarthritic and hepatoprotective activities in Cnidoscolus acanitifolius .
Sulfonated Analogs
  • Decanoic Acid, 2-Sulfoethyl Ester, Sodium Salt (CAS 29454-06-6): A shorter-chain analog (10 carbons) with a sulfonic acid group on the ethyl ester. It serves as an anionic surfactant due to its hydrophilic sulfonate and hydrophobic alkyl chain .

Key Structural Differences :

Compound Chain Length Ester Group Sulfonation Key Properties
Dodecanoic acid, 2-sulfo-, 1-methyl ester C12 Methyl Yes (C2) High polarity, potential surfactant
Dodecanoic acid, ethyl ester C12 Ethyl No Volatile, antimicrobial
Decanoic acid, 2-sulfoethyl ester C10 Ethyl Yes (C2) Surfactant, sodium salt form

Thermal Stability and Degradation

Dodecanoic acid derivatives undergo thermal degradation at elevated temperatures. For example:

  • Dodecanoic Acid: At 300°C, 8.22% of the compound remains; this drops to 0.07% at 400°C due to decomposition into smaller fragments .
  • Hexadecanoic Acid, Ethyl Ester: Similarly degrades at high temperatures, forming secondary products . The sulfonic acid group in "2-sulfo-" derivatives likely alters thermal behavior by increasing molecular stability through polar interactions, though direct data are lacking.

Pharmacokinetic Properties

  • Ethyl Esters: Exhibit variable oral bioavailability. For example, hexadecanoic acid, 4-nitrophenyl ester, shows low bioavailability, while myristic acid vinyl ester crosses the blood-brain barrier .
  • Sulfonated Derivatives : Likely have reduced membrane permeability due to high polarity, limiting systemic absorption but enhancing topical or gastrointestinal applicability.

Biological Activity

Dodecanoic acid, 2-sulfo-, 1-methyl ester (CAS No. 64131-25-5), is a sulfonated fatty acid derivative with various biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₂₆O₅S
  • Molecular Weight : 286.42 g/mol
  • IUPAC Name : this compound
  • Structure :
Dodecanoic acid 2 sulfo 1 methyl ester\text{Dodecanoic acid 2 sulfo 1 methyl ester}

Biological Activities

This compound exhibits several biological activities that are significant in various fields such as pharmacology, agriculture, and industrial applications.

1. Antimicrobial Activity

Research indicates that dodecanoic acid derivatives possess antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents for food preservation and medical use.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
C. albicans12

2. Surfactant Properties

This compound functions as an effective surfactant due to its amphiphilic nature. Its ability to reduce surface tension makes it useful in formulations for personal care products and industrial applications.

3. Cytotoxicity

Studies on the cytotoxic effects of dodecanoic acid derivatives have shown that they can induce apoptosis in cancer cell lines. This property is being explored for potential therapeutic applications in oncology.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

The biological activity of this compound is attributed to its interaction with cellular membranes and specific molecular targets. The sulfonate group enhances solubility and facilitates interaction with lipid bilayers, leading to disruption of microbial membranes and inhibition of cell growth.

Key Mechanisms Include:

  • Membrane Disruption : The compound's surfactant properties allow it to integrate into microbial membranes, causing destabilization.
  • Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways, influencing various physiological responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of dodecanoic acid derivatives demonstrated significant inhibition against Staphylococcus aureus. The results indicated that the compound could be a viable candidate for developing new antibacterial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies showed that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

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